5-Pentoxy Substituent Confers a Distinct Lipophilicity Profile Compared to Shorter Alkoxy Analogs
The pentoxy chain at the 5-position of the biphenyl scaffold provides a calculated logP (ClogP) differential relative to methoxy and ethoxy analogs within the same series. Based on structural analysis, the ClogP of 3-biphenylacetic acid, 5-pentoxy- is estimated to be approximately 4.5–5.0, compared to ~3.0 for the 5-methoxy analog (DKA-9, CAS 61888-58-2) and ~3.5 for the 5-ethoxy derivative [1]. In the QSAR model developed by Gandhi and Bothara, lipophilicity was a key parameter, with higher logP values altering both membrane permeability and metabolic susceptibility [2]. This physicochemical divergence is a critical selection criterion when a research program requires a specific lipophilicity window for target engagement or blood-brain barrier penetration studies.
| Evidence Dimension | Calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP ~4.5–5.0 (estimated from chemical structure, 5-pentoxy substituent) |
| Comparator Or Baseline | 5-Methoxy-3-biphenylylacetic acid (DKA-9), ClogP ~3.0; 5-Ethoxy-3-biphenylylacetic acid, ClogP ~3.5 |
| Quantified Difference | ClogP delta of +1.5 to +2.0 vs. 5-methoxy; +1.0 to +1.5 vs. 5-ethoxy |
| Conditions | In silico calculation based on Hansch-Leo substituent π parameters for alkoxy chains |
Why This Matters
A defined ClogP window enables researchers to select a compound with the precise membrane permeability profile required for their assay system without relying on vendor generic claims.
- [1] Tamura Y, Yoshimoto Y, Kunimoto K, Tada S, Tomita T. Nonsteroidal antiinflammatory agents. 1. 5-Alkoxy-3-biphenylylacetic acids and related compounds as new potential antiinflammatory agents. J Med Chem. 1977 May;20(5):709-14. doi: 10.1021/jm00215a018. PMID: 300806. View Source
- [2] Gandhi SV, Bothara KG. QSAR and QSTR studies for 4,5-disubstituted 3-biphenylylacetic acid derivatives. Organic Chemistry: An Indian Journal. 2016. Available from: https://www.tsijournals.com/abstract/qsar-and-qstr-studies-for-45-disubstituted-3biphenylylacetic-acid-derivatives-5600.html. View Source
